molecular formula C17H15ClFNO3S2 B2593086 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 1797633-91-0

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2593086
CAS No.: 1797633-91-0
M. Wt: 399.88
InChI Key: HPNXJNWDAMANTF-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic organic compound characterized by the presence of a sulfonyl group, an azetidine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, typically using reagents such as chlorosulfonic acid or sulfur trioxide.

    Formation of the Thioether Linkage: This step involves the reaction of a thiol with a suitable electrophile to form the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets and pathways. The sulfonyl and thioether groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-bromophenyl)thio)ethanone: Similar structure but with a bromine atom instead of a fluorine atom.

    1-(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone: Similar structure but with a methyl group instead of a chlorine atom.

Uniqueness

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is unique due to the combination of its sulfonyl, azetidine, and thioether functionalities. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3S2/c18-12-1-7-15(8-2-12)25(22,23)16-9-20(10-16)17(21)11-24-14-5-3-13(19)4-6-14/h1-8,16H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNXJNWDAMANTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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